molecular formula C17H18O2 B14556301 (2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone CAS No. 62262-04-8

(2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone

Cat. No.: B14556301
CAS No.: 62262-04-8
M. Wt: 254.32 g/mol
InChI Key: YSOQLKVEGGNOLN-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a derivative of benzophenone, characterized by the presence of two methyl groups and a hydroxyl group on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,6-Dimethylphenol and 2-hydroxy-4,6-dimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

    Procedure: The 2,6-dimethylphenol is dissolved in the solvent, and the Lewis acid catalyst is added. The acyl chloride is then slowly added to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of (2,6-Dimethylphenyl)(2-oxo-4,6-dimethylphenyl)methanone.

    Reduction: Formation of (2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(2-hydroxy-4,6-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Properties

CAS No.

62262-04-8

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(2,6-dimethylphenyl)-(2-hydroxy-4,6-dimethylphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-10-8-13(4)16(14(18)9-10)17(19)15-11(2)6-5-7-12(15)3/h5-9,18H,1-4H3

InChI Key

YSOQLKVEGGNOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=C(C=C(C=C2O)C)C

Origin of Product

United States

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